Platanic acid

概要

説明

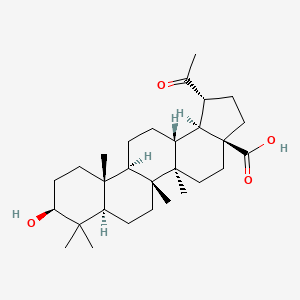

Platanic acid is a pentacyclic triterpenoid compound, specifically a 30-norlupan-28-oic acid substituted by a 3β-hydroxy and an oxo group at position 20 . It was first isolated in 1956 and is found in several plants, including species of Platanus, Melaleucas, and Melilotus . This compound is structurally related to betulinic acid, another well-known triterpenoid .

準備方法

Platanic acid can be synthesized through various methods. One common synthetic route involves the oxidative cleavage of the exo-cyclic double bond of betulinic acid using reagents such as osmium tetroxide (OsO4), ruthenium tetroxide (RuO4), or ozone . Another method includes the Lemieux-Johnson oxidation followed by Aldol condensation . Industrial production methods often utilize these oxidative processes due to their efficiency in yielding this compound from betulinic acid .

化学反応の分析

Oxime Derivatives

A study investigated oxime derivatives of platanic acid as potential cytotoxic and antiviral agents . The researchers converted the keto group of this compound into an oxime group using NH2OH⋅HCl in ethanol with pyridine . They also protected the carboxyl group of this compound in the form of a benzyl ester to study the impact of the free carboxyl group versus the esterified carboxyl group in synthesizing oxime derivatives .

The study indicated that esterifying this compound yielded a higher yield of the oxime derivative . They also prepared side products using acetic anhydride and DMAP in THF under an argon atmosphere . While initially intended as intermediates, these side products displayed antiviral effects against HIV-1 and HSV-1 cell culture models .

This compound oxime ether and oxime ester derivatives proved more challenging to prepare compared to betulonic acid derivatives, often resulting in very low yields or no reaction .

Aryl Enones

This compound-based compounds have been synthesized into aryl enones via Lemieux-Johnson oxidation and Aldol condensation reactions . These semi-synthetic compounds were screened for cytotoxicity against human cancer and normal cell lines .

Amides

This compound can be converted into amides . Research indicates that this compound-derived amides exhibit higher cytotoxicity compared to their corresponding oximes .

Biological Activity and Cytotoxicity Screening

This compound derivatives have undergone screening for various biological activities, including cytotoxicity and antiviral effects .

Cytotoxicity

Several studies have assessed the cytotoxicity of this compound derivatives against various cancer cell lines . For instance, certain this compound-based compounds displayed potent biological profiles, with one showing cytotoxicity against MDA-MB 231 and A-549 cell lines, comparable to 5-fluorouracil . Amides derived from this compound have demonstrated higher cytotoxicity than oximes, with one homopiperazinyl amide exhibiting significant cytotoxicity against human melanoma cells .

In vitro studies showed that some derivatives had no cytotoxicity against the tested cancer cell lines .

2.2. Antiviral Activity

Certain this compound derivatives exhibit antiviral activity . A benzyl ester of this compound oxime displayed an anti-HIV-1 effect with high selectivity, while this compound oxime showed lower effects against both HIV-1 and HSV-1 . Some side products from the synthesis of oxime derivatives also showed antiviral activity against HIV-1 and HSV-1 .

Spectroscopic Analysis

Spectroscopic methods, including NMR, play a crucial role in elucidating the structure and configuration of this compound derivatives .

3.1. NMR Spectroscopy

NMR spectroscopy is essential for determining the configuration of this compound oximes and their derivatives . Analyzing the chemical shifts in 1H and 13C NMR spectra helps determine the isomers of these compounds . For example, the chemical shift of the C(29) carbon atom in the (20E)-isomer of an oxime derivative differs from that of the (20Z)-isomer .

科学的研究の応用

Anticancer Applications

Platanic acid has been explored as a precursor for synthesizing various compounds with significant cytotoxic properties against cancer cells. Several studies highlight its potential as an effective anticancer agent:

- Cytotoxicity Studies : Research indicates that this compound-derived compounds exhibit potent cytotoxic effects. For instance, a study synthesized a series of this compound-based aryl enones, which were screened against human cancer cell lines. The results demonstrated that some derivatives showed superior cytotoxicity compared to this compound itself, particularly against breast and lung cancer cells .

- Amides and Oximes : A study focused on synthesizing amides and oximes derived from this compound. The findings revealed that certain amides displayed higher cytotoxicity than their corresponding oximes. Notably, one homopiperazinyl amide achieved an EC50 of 0.9 μM against A375 melanoma cells, indicating its potential as a therapeutic agent .

- Hybrid Molecules : this compound has also been utilized to create hybrid compounds aimed at targeting specific proteins involved in cancer progression. For example, a hybrid molecule combining this compound and LCL-161 was shown to inhibit the growth of YAP-overexpressing cancer cells, suggesting a novel approach to cancer treatment through targeted protein degradation .

Antiviral Applications

Recent investigations have expanded the scope of this compound beyond anticancer properties to include antiviral activities:

- Anti-HIV Activity : The benzyl ester of this compound oxime exhibited significant anti-HIV-1 effects with an EC50 value of 3.2 μM, showcasing its potential as an antiviral agent. In contrast, other derivatives demonstrated lower efficacy against HIV-1 and no activity against HSV-1 .

Summary of Findings

The following table summarizes key findings from various studies on the applications of this compound:

作用機序

The mechanism of action of platanic acid involves its interaction with various molecular targets and pathways. For instance, this compound-derived amides have been shown to induce apoptosis in human melanoma cells . The compound’s cytotoxic effects are mediated through mitochondrial membrane permeabilization, leading to the release of factors like cytochrome-c and activation of caspases . This ultimately results in nuclear fragmentation and apoptosis .

類似化合物との比較

Platanic acid is structurally similar to betulinic acid, another pentacyclic triterpenoid . Both compounds share a lupane-type structure and exhibit significant biological activities. this compound is unique in its specific substitution pattern and its ability to form highly cytotoxic derivatives . Other similar compounds include betulonic acid and various norlupane derivatives .

生物活性

Platanic acid, a naturally occurring triterpenoid, has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology and virology. This article synthesizes current research findings on the biological activity of this compound, focusing on its cytotoxic properties against various cancer cell lines and its potential antiviral effects.

Chemical Structure and Derivatives

This compound is structurally categorized as a lupane-type triterpenoid. Its chemical structure allows for various modifications, leading to the synthesis of numerous derivatives that enhance its biological activity. Recent studies have focused on creating semi-synthetic compounds derived from this compound, such as oxime and amide derivatives, which exhibit improved cytotoxicity and selectivity against cancer cells.

Case Studies and Research Findings

- Cytotoxicity Screening : A series of studies have evaluated the cytotoxic effects of this compound and its derivatives against multiple human cancer cell lines. For instance, a study synthesized this compound-derived amides and found that many exhibited significant cytotoxicity in SRB assays across various tumor cell lines, including ovarian carcinoma (A2780) and breast adenocarcinoma (MCF7) .

- Comparative Analysis : In a comparative study involving this compound and its derivatives, it was found that some semi-synthetic congeners demonstrated potent biological profiles surpassing that of this compound itself. One derivative with a p-tolyl substitution showed cytotoxicity comparable to the standard chemotherapeutic agent 5-fluorouracil against MDA-MB 231 (breast cancer) and A-549 (lung cancer) cell lines .

- Mechanism of Action : Research has indicated that certain this compound derivatives induce apoptosis in cancer cells. For example, compound 17 (a methyl derivative) was shown to trigger apoptotic pathways in A2780 ovarian carcinoma cells through fluorescence microscopy and FACS analysis .

Summary Table of Cytotoxic Effects

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB 231 | 22.5 | Induces apoptosis |

| This compound Amide 17 | A2780 | 15.0 | Apoptosis |

| This compound Oxime | HeLa | 24.5 | Cytotoxic |

| Betulonic Acid Oxime | CCRF-CEM | 18.9 | Cytotoxic |

Antiviral Activity

Recent investigations have also explored the antiviral potential of this compound derivatives. Notably, one study reported that certain oxime derivatives exhibited selective antiviral activity against HIV-1, with an effective concentration (EC50) of 3.2 μM for one derivative while showing no effect against HSV-1 . This highlights the dual potential of this compound as both an anticancer and antiviral agent.

特性

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-1-acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O4/c1-17(30)18-9-14-29(24(32)33)16-15-27(5)19(23(18)29)7-8-21-26(4)12-11-22(31)25(2,3)20(26)10-13-28(21,27)6/h18-23,31H,7-16H2,1-6H3,(H,32,33)/t18-,19+,20-,21+,22-,23+,26-,27+,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMPLOSJMIQORE-FUAAEJBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30976042 | |

| Record name | 1-Acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethylicosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6060-06-6 | |

| Record name | Platanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6060-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006060066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethylicosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。